5-(2-Aminopropyl)indole (CAS: 3784-30-3), also known as 5-IT, is a substituted indole derivative. It is a strict positional isomer of the more widely-known research chemical α-methyltryptamine (αMT or AMT), where the aminopropyl side chain is located at the 5-position of the indole ring instead of the 3-position. This structural distinction is critical, as it shifts the compound's classification chemically closer to phenethylamine derivatives rather than tryptamines, leading to a significantly different pharmacological profile focused on monoamine release. It serves as a key research tool for investigating the effects of side-chain position on monoamine transporter interaction and as a precursor for more complex ligands.
Substituting 5-(2-Aminopropyl)indole with its 3-position isomer, α-methyltryptamine (αMT), is invalid for most research applications due to profound differences in their mechanism of action. While both are monoamine oxidase inhibitors (MAOIs), their primary effects on neurotransmitter transporters are distinct. The shift of the side chain from the 3-position (αMT) to the 5-position (5-API) results in a compound that acts more like a stimulant, with a different potency profile for dopamine, norepinephrine, and serotonin release. This makes them non-interchangeable; using one in place of the other will lead to fundamentally different and non-reproducible pharmacological outcomes. The isomers are also analytically distinct, though challenging to differentiate without proper reference standards, highlighting the need for procuring the specific, confirmed isomer for research integrity.
In vitro assays using rat brain synaptosomes show that 5-(2-Aminopropyl)indole is a potent substrate at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, inducing neurotransmitter release. It displays a distinct profile compared to the common benchmark MDMA, showing greater potency for release at DAT over SERT. This contrasts with MDMA's more balanced releasing properties across the three transporters.
| Evidence Dimension | EC50 for Monoamine Release (nM) |
| Target Compound Data | DAT: 29.5 nM, NET: 35.0 nM, SERT: 201.1 nM |
| Comparator Or Baseline | MDMA (Comparator): DAT: 89.9 nM, NET: 50.1 nM, SERT: 108.0 nM |
| Quantified Difference | Approximately 3x more potent at DAT than MDMA; ~8x less potent at SERT than MDMA. |
| Conditions | In vitro neurotransmitter release assays in rat brain synaptosomes. |
This selective potency profile makes 5-(2-Aminopropyl)indole a more specific tool than MDMA for studying dopamine- and norepinephrine-driven stimulant effects with comparatively less direct serotonergic release.
The position of the aminopropyl group is critical to in-vivo effects. While 5-(2-Aminopropyl)indole produces locomotor stimulation and typical stimulant effects in mice, its direct positional isomer, 6-(2-Aminopropyl)indole (6-IT), induces behaviors associated with 5-HT (serotonin) toxicity. This demonstrates that a minor structural shift from the 5- to the 6-position dramatically alters the compound's functional output from a stimulant profile to a serotonergic toxicity profile.
| Evidence Dimension | Observed In Vivo Effects in Mice |
| Target Compound Data | Produces locomotor stimulation and typical stimulant effects in a functional observational battery (FOB). |
| Comparator Or Baseline | 6-(2-Aminopropyl)indole (6-IT): Increased behaviors associated with 5-HT toxicity. |
| Quantified Difference | Qualitatively different physiological and behavioral outcomes (stimulant vs. toxic). |
| Conditions | In vivo functional observational battery (FOB) in mice. |
For researchers studying stimulant mechanisms, procuring the 5-isomer is essential to avoid the confounding and potentially adverse serotonergic effects produced by the closely related 6-isomer.
5-(2-Aminopropyl)indole serves as a necessary building block in synthetic routes where functionalization of the indole core is required at positions other than the highly reactive 3-position. Its use as a precursor is documented for the synthesis of more complex pharmaceutical agents and psychoactive substances where the 5-substitution pattern is a key structural motif. Attempting to use isomers like α-methyltryptamine (3-substituted) would require additional, often complex, protecting group strategies or would lead to an entirely different final product, making 5-(2-Aminopropyl)indole the more direct and efficient precursor for these specific targets.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Provides a 5-substituted indole scaffold, enabling direct synthesis of 5-position derivatives. |
| Comparator Or Baseline | α-methyltryptamine (3-isomer): Provides a 3-substituted scaffold; unsuitable for direct synthesis of 5-substituted targets. |
| Quantified Difference | Leads to different constitutional isomers; avoids additional synthetic steps (protection/deprotection) compared to starting from a different isomer. |
| Conditions | Multi-step organic synthesis of complex indole alkaloids or pharmaceutical agents. |
Procuring this specific isomer is a critical, cost-effective decision for synthetic chemists targeting molecules with a 5-substituted indole core, as it simplifies the synthetic route and prevents the formation of incorrect isomers.
This compound is the right choice for structure-activity relationship (SAR) studies aimed at deconvoluting the role of side-chain position on the indole ring for monoamine transporter affinity and selectivity. Its distinct dopaminergic/noradrenergic preference compared to its 3- and 6-isomers allows for systematic investigation of how substituent placement dictates pharmacological function.
Based on its higher potency at DAT and NET versus SERT, 5-(2-Aminopropyl)indole serves as a valuable lead compound or research tool for projects focused on developing CNS stimulants with reduced direct serotonergic action, differentiating them from less selective agents like MDMA.
In medicinal chemistry workflows, this compound is the appropriate starting material for the efficient synthesis of more complex molecules where a 5-(2-aminopropyl)indole fragment is a required pharmacophore, bypassing the need for more elaborate synthetic routes that would be necessary if starting from other indole isomers.